molecular formula C25H17ClN4O B11625044 6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11625044
M. Wt: 424.9 g/mol
InChI Key: DTMVWQWTFQSJTH-UHFFFAOYSA-N
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Description

6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a pyrano[2,3-c]pyrazole core, which is a fused ring system combining pyrazole and pyran rings. The presence of amino, chlorophenyl, and diphenyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction sequence. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde, malononitrile, and hydrazine hydrate in the presence of a base such as piperidine. This reaction forms the intermediate pyrazole derivative.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under reflux conditions to form the pyrano[2,3-c]pyrazole core.

    Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

The compound’s potential medicinal applications are explored in drug discovery and development. Its ability to interact with various biological pathways makes it a candidate for the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl and diphenyl groups may enhance its ability to interact with certain biological targets, making it a unique candidate for various applications.

Properties

Molecular Formula

C25H17ClN4O

Molecular Weight

424.9 g/mol

IUPAC Name

6-amino-4-(4-chlorophenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C25H17ClN4O/c26-18-13-11-16(12-14-18)21-20(15-27)24(28)31-25-22(21)23(17-7-3-1-4-8-17)29-30(25)19-9-5-2-6-10-19/h1-14,21H,28H2

InChI Key

DTMVWQWTFQSJTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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